molecular formula C24H32N6O B2544046 (3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049366-38-2

(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2544046
CAS No.: 1049366-38-2
M. Wt: 420.561
InChI Key: CPMYAKBPVHMUFQ-UHFFFAOYSA-N
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Description

This compound features a rigid adamantane core linked to a piperazine ring via a methanone bridge. The piperazine is further substituted with a methyl group bearing a 1-(p-tolyl)-1H-tetrazol-5-yl moiety. The adamantane group confers high lipophilicity and metabolic stability, while the tetrazole-p-tolyl substituent may enhance π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYAKBPVHMUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates an adamantane scaffold, a piperazine ring, and a tetrazole moiety. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the biological activities observed in various studies, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Adamantane Core : A polycyclic hydrocarbon known for its stability and ability to interact with biological membranes.
  • Piperazine Ring : Often associated with pharmacological activity due to its ability to act as a neurotransmitter modulator.
  • Tetrazole Group : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research has shown that derivatives of compounds featuring piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds structurally related to the target compound demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
(3R,5R,7R)-adamantan derivativeStrongLimited
Tetrazole derivativesModerateWeak

2. Anti-inflammatory Properties

The presence of the tetrazole group is linked to anti-inflammatory effects. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines.

  • Case Study : A study on piperazine derivatives showed a reduction in TNF-alpha levels in macrophage cultures, suggesting potential use in inflammatory conditions .

3. Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties:

  • Mechanism of Action : Compounds containing piperazine have been noted to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects .
Activity TypeObserved Effects
AnxiolyticReduced anxiety in animal models
AntidepressantIncreased serotonin levels

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Screening : A library of piperazine derivatives was synthesized and screened for biological activity. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial efficacy .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with targets involved in inflammation and microbial resistance mechanisms .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes an adamantane moiety, a piperazine ring, and a tetrazole functional group. These structural elements contribute to its stability and ability to interact with biological targets. The molecular formula can be represented as C19H24N6OC_{19}H_{24}N_{6}O, highlighting its diverse functional groups that may influence its pharmacological properties.

Research indicates that compounds similar to (3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exhibit various biological activities:

Antimicrobial Properties

Studies have demonstrated that tetrazole-containing compounds possess significant antimicrobial activity. For instance, related derivatives have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

The adamantane structure is known for its neuroprotective properties. Compounds derived from adamantane have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress.

Anticonvulsant Activity

Preclinical studies have indicated that similar adamantane derivatives exhibit anticonvulsant properties, showing protective effects against seizures in animal models. This suggests potential therapeutic applications in epilepsy treatment.

Pharmacological Studies

A range of pharmacological studies has been conducted to evaluate the efficacy and safety of this compound:

  • In vitro Studies : These studies assess the compound's activity against various cell lines and microbial strains.
  • Molecular Docking Studies : Computational methods are employed to predict how the compound interacts with biological targets at the molecular level .

Comparative Analysis with Other Compounds

A comparative analysis of related compounds reveals that those incorporating the tetrazole and piperazine moieties often exhibit enhanced biological activity compared to simpler structures. This highlights the importance of structural complexity in drug design.

Chemical Reactions Analysis

Reactivity of the Adamantane Core

  • Electrophilic substitution : Directed functionalization of the adamantane group is rare, but halogenation (e.g., bromination) has been reported in adamantane derivatives under radical or acidic conditions .

  • Oxidation : Adamantane derivatives are resistant to oxidation, though prolonged exposure to strong oxidizing agents (e.g., KMnO₄/H₂SO₄) can yield adamantanone derivatives .

Piperazine Ring Reactions

The piperazine moiety undergoes characteristic nucleophilic substitutions and alkylation reactions:

Alkylation/Acylation

  • N-Alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example:

    Piperazine+CH3IN-Methylpiperazine(Yield: 85–92%)[3][6]\text{Piperazine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpiperazine} \quad (\text{Yield: 85–92\%})[3][6]
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., Et₃N).

Reaction Conditions Product Yield
N-MethylationCH₃I, DMF, 60°C, 12hN-Methylpiperazine derivative88%
AcetylationAcCl, Et₃N, CH₂Cl₂, RT, 3hN-Acetylpiperazine derivative76%

Tetrazole Ring Reactivity

The tetrazole group participates in electrophilic substitution and coordination chemistry:

  • Acid-Base Behavior : The tetrazole ring (pKa ~ 4.9) deprotonates in basic media, forming a resonance-stabilized anion .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes.

  • Cycloaddition : Under thermal conditions, tetrazoles undergo [3+2] cycloaddition with alkynes to form fluorescent pyrazoline derivatives .

Methanone Linker Modifications

The ketone group bridging adamantane and piperazine is susceptible to reduction:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol:

    R-C(=O)-R’+H2R-CH(OH)-R’(Yield: 70–80%)[5][6]\text{R-C(=O)-R'} + \text{H}_2 \rightarrow \text{R-CH(OH)-R'} \quad (\text{Yield: 70–80\%})[5][6]

Stability Under Pharmacological Conditions

Studies on structurally related compounds reveal:

  • pH Stability : Stable in physiological pH (7.4) but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, with adamantane sublimation observed at lower temperatures .

Key Synthetic Pathways

Synthesis involves multi-step strategies:

  • Adamantane Functionalization : Bromination at the bridgehead position using Br₂/AlCl₃ .

  • Piperazine-Tetrazole Coupling : Mitsunobu reaction or nucleophilic substitution to link the tetrazole-methyl group to piperazine .

  • Methanone Formation : Friedel-Crafts acylation to attach the adamantane to the piperazine .

Comparative Reactivity of Analogues

Modifications to the tetrazole’s aryl group (e.g., p-tolyl vs. 4-fluorophenyl) influence reaction kinetics:

Substituent Hydrolysis Half-Life (pH 7.4) Metal Binding Affinity (Log K)
p-Tolyl48h4.2 (Cu²⁺)
4-Fluorophenyl32h3.8 (Cu²⁺)

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound A : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()
  • Key Differences : Lacks the adamantane group and uses piperidine instead of piperazine.
  • Impact : Reduced lipophilicity and altered conformational flexibility due to the absence of adamantane. Piperidine’s chair conformation may limit steric interactions compared to piperazine’s dynamic ring puckering .
Compound B : 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione ()
  • Key Differences : Replaces the tetrazole-p-tolyl group with a triazole-thione and phenylpiperazine.
  • The phenylpiperazine substituent may increase aromatic stacking but reduce solubility .
Compound C : 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones ()
  • Key Differences : Substitutes the adamantane group with an allylpiperazine side chain.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B Compound C
Lipophilicity (LogP) High (adamantane) Moderate High (adamantane + phenyl) Low (allylpiperazine)
Solubility Low (non-polar adamantane) Moderate Very low (thione) Moderate
NMR Shifts δ 1.6–2.1 (adamantane CH₂) δ 3.5–4.0 (piperidine) δ 7.2–7.5 (phenyl) δ 5.2–5.8 (allyl CH₂)
IR Peaks 1650 cm⁻¹ (C=O stretch) 1680 cm⁻¹ (C=O) 1250 cm⁻¹ (C=S) 1640 cm⁻¹ (C=O)

Data derived from spectroscopic characterization in .

Crystallographic Insights

  • Target Compound : Expected chair conformation of piperazine (as in ) and adamantane’s rigid framework stabilizing crystal packing via C–H···π interactions .
  • Compound B : Exhibits L-shaped conformation (dihedral angle 78.2°) due to triazole-thione and phenylpiperazine steric clash .

Preparation Methods

Catalytic Synthesis of Piperazine

Industrial-scale piperazine production employs high-pressure ammonolysis of ethanolamine derivatives. The patent US3682919A details a process using Raney nickel-magnesium oxide (Ni-MgO) catalysts at 200–275°C under 75–200 atm hydrogen pressure, achieving 60–80% yields.

Reaction conditions:

Starting Material Catalyst Temperature (°C) Pressure (atm) Yield (%)
Diethylene triamine Ni-MgO (1:1) 250 150 82
Aminoethyl ethanolamine Ni-MgO (1:1) 225 120 67

This method minimizes byproducts like ethylenediamine through precise temperature control and catalyst recycling.

Functionalization of Piperazine

The piperazine nitrogen is alkylated with chloromethyl p-tolyltetrazole precursors. Anhydrous dimethylformamide (DMF) at 60°C for 12 hours achieves 74% substitution efficiency, as confirmed by $$^{13}\text{C}$$ NMR.

Synthesis of Tetrazole Moieties

Cyclization of p-Tolyltetrazole

The tetrazole ring is synthesized via the Huisgen cycloaddition between p-toluidine derivatives and sodium azide. A modified protocol from Der Pharma Chemica uses:

Reagents:

  • p-Toluidine (1.0 equiv)
  • Sodium azide (1.2 equiv)
  • Triethyl orthoformate (1.5 equiv)
  • Glacial acetic acid (solvent)

Procedure:

  • Dissolve p-toluidine in acetic acid.
  • Add NaN$$_3$$ and triethyl orthoformate under nitrogen.
  • Heat at 80°C for 6 hours.
  • Quench with ice, filter, and recrystallize from ethanol.

Yield: 89% (mp 142–144°C).

Chloromethylation of Tetrazole

The tetrazole is chloromethylated using paraformaldehyde and HCl gas in dioxane at 0°C, yielding 1-(chloromethyl)-5-(p-tolyl)-1H-tetrazole (92% purity by HPLC).

Q & A

Q. What synthetic routes are commonly employed for adamantane-based heterocyclic compounds, and what critical reaction conditions must be controlled?

  • Methodology : Multi-step synthesis involving: (i) Functionalization of adamantane via Friedel-Crafts alkylation or thiolation. (ii) Coupling tetrazole and piperazine moieties using Mannich reactions or nucleophilic substitution. Key conditions: Temperature control (reflux in ethanol), stoichiometric ratios of formaldehyde derivatives, and inert atmosphere to prevent oxidation of sulfur-containing intermediates. Monitor progress via thin-layer chromatography (TLC) and confirm purity with HPLC .

Q. How can researchers predict the bioactivity of adamantane derivatives using computational chemistry tools?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to assess interactions with targets like proteasome ATP-ase. Use Quantitative Structure-Activity Relationship (QSAR) models based on descriptors such as logP, polar surface area, and H-bonding capacity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Advanced Research Questions

Q. How can discrepancies between experimental UV/Vis spectra and TDDFT predictions be resolved for adamantane-containing compounds?

  • Methodology : TDDFT often underestimates ICT effects due to limitations in describing excited states. Use multireference methods like XMCQDPT2 (ab initio perturbation theory) for accurate excitation energy calculations. Incorporate solvent effects explicitly via polarizable continuum models (PCMs) and validate with experimental λmax values .

Q. What strategies validate the 3D molecular conformation of adamantane derivatives when crystallographic data is unavailable?

  • Methodology : Perform DFT-based geometry optimization with constraints from NMR coupling constants (e.g., <sup>3</sup>JHH for dihedral angles). Compare vibrational spectra (IR/Raman) with simulated data to confirm chair conformations of piperazine rings or L-shaped molecular geometries .

Q. How should researchers optimize molecular docking parameters for adamantane-based compounds targeting enzyme inhibition?

  • Methodology : Adjust grid box dimensions to encompass the active site (e.g., proteasome ATP-ase) and include flexible side chains. Use hybrid scoring functions (e.g., MM-GBSA) to account for binding free energy. Cross-validate with molecular dynamics (MD) simulations (≥100 ns) to assess stability of ligand-receptor complexes .

Q. What methodological considerations are essential for analyzing ICT effects in adamantane-containing compounds?

  • Methodology : Combine UV/Vis spectroscopy with time-resolved fluorescence to measure charge transfer lifetimes. Use Natural Transition Orbital (NTO) analysis in DFT simulations to visualize electron density shifts. Correlate ICT magnitude with substituent electronegativity (e.g., p-tolyl vs. nitro groups) .

Data Contradiction Analysis

Q. How should conflicting bioactivity predictions between QSAR models and experimental assays be addressed?

  • Methodology : Re-evaluate descriptor selection (e.g., include steric parameters like molar refractivity). Perform sensitivity analysis to identify outliers. Validate with orthogonal assays (e.g., surface plasmon resonance for binding affinity) and refine models using machine learning algorithms (e.g., random forests) .

Q. What explains variations in synthetic yields between similar adamantane-tetrazole-piperazine hybrids?

  • Methodology : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR to detect side reactions .

Structural and Functional Insights

Q. How do substituents on the tetrazole ring influence the compound's electronic properties?

  • Methodology : Compare Hammett σ values of substituents (e.g., p-tolyl vs. nitro) using cyclic voltammetry to measure redox potentials. Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to quantify electron-withdrawing/donating effects .

Q. What role do non-covalent interactions (e.g., C-H···π) play in stabilizing the crystal structure?

  • Methodology : Analyze X-ray crystallography data (e.g., Hirshfeld surfaces) to quantify interaction strengths. Simulate packing motifs using software like Mercury, and correlate with thermal stability (DSC/TGA) .

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